REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]2=[O:17])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.O.[Sn](Cl)Cl>C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]2=[O:17])=[CH:3][C:2]=1[F:1] |f:1.2|
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Name
|
|
Quantity
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1.8 g
|
Type
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reactant
|
Smiles
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FC=1C=C(C=CC1[N+](=O)[O-])N1C(C=CC=C1)=O
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Name
|
|
Quantity
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360 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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8.7 g
|
Type
|
reactant
|
Smiles
|
O.[Sn](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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refluxed for 45 min
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Duration
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45 min
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Type
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TEMPERATURE
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Details
|
The mixture is cooled
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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FILTRATION
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Details
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The precipitate is filtered off
|
Type
|
ADDITION
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Details
|
water is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
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EXTRACTION
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Details
|
the aqueous phase is extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1C(C=CC=C1)=O)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |